molecular formula C7H15NO B3021549 (4-Aminocyclohexyl)methanol CAS No. 89854-94-4

(4-Aminocyclohexyl)methanol

Cat. No. B3021549
CAS RN: 89854-94-4
M. Wt: 129.2 g/mol
InChI Key: GHUJZOFJZVGTSN-UHFFFAOYSA-N
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Description

“(4-Aminocyclohexyl)methanol” is a chemical compound with the empirical formula C7H15NO . It has a molecular weight of 129.20 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “(4-Aminocyclohexyl)methanol” is represented by the SMILES string NC1CCC(CO)CC1 . The InChI representation is 1S/C7H15NO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5,8H2 .


Physical And Chemical Properties Analysis

“(4-Aminocyclohexyl)methanol” has a molecular weight of 129.20 . The compound is represented by the SMILES string NC1CCC(CO)CC1 and the InChI string 1S/C7H15NO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5,8H2 .

Scientific Research Applications

Methanol as a Hydrogen Donor in Catalysis

Methanol, including derivatives like (4-Aminocyclohexyl)methanol, can act as a hydrogen donor in catalytic reactions. Research by Smith and Maitlis (1985) highlights its role in the reduction of ketones to alcohols using various metal complexes. This process is crucial for producing key intermediates in chemical synthesis (Smith & Maitlis, 1985).

N-Methylation of Amines

A key application of methanol is in the N-methylation of amines. Sarki et al. (2021) developed a method using methanol for the selective N-methylation of amines. This process is valuable for synthesizing pharmaceutical agents and highlights methanol's role as a versatile reagent in organic synthesis (Sarki et al., 2021).

Methanol in Lipid Dynamics

Nguyen et al. (2019) explored the impact of methanol on lipid dynamics, particularly in biological membranes. Their findings are significant for understanding how methanol, including its derivatives, influences membrane properties, which is essential in biochemistry and pharmaceutical sciences (Nguyen et al., 2019).

Analysis in Fermentation Products

In the context of analyzing fermentation products, Santos et al. (2017) used methanol to study compounds formed during fermentation. Their work emphasizes the importance of methanol in analytical chemistry, particularly in identifying and quantifying compounds in complex mixtures (Santos et al., 2017).

Photocatalytic Applications

Pecho et al. (2021) demonstrated the use of methanol derivatives in photocatalytic reactions, specifically in enantioselective photocycloaddition. This study is relevant for developing new methods in organic synthesis and for applications in photoreactive materials (Pecho et al., 2021).

Solvent Dependence Studies

Perrin et al. (1998) investigated methanol's role in influencing the conformation of organic compounds. Their work contributes to a deeper understanding of solvent effects in chemical reactions, which is fundamental in organic synthesis (Perrin et al., 1998).

Methanol in Fluorescence Derivatization

Nohta et al. (1994) utilized methanol in fluorescence derivatization of aromatic aldehydes. This application is significant in chromatography and analytical techniques, aiding in the detection and analysis of complex organic compounds (Nohta et al., 1994).

properties

IUPAC Name

(4-aminocyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUJZOFJZVGTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347686
Record name trans-4-Aminocyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminocyclohexyl)methanol

CAS RN

1467-84-1, 89854-94-4, 30134-98-6
Record name trans-4-Aminocyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Aminocyclohex-1-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(1r,4r)-4-aminocyclohexyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(1s,4s)-4-aminocyclohexyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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